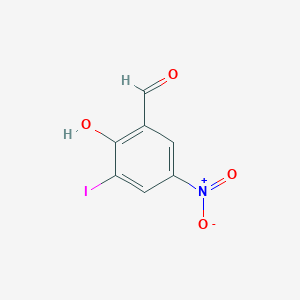

2-Hydroxy-3-iodo-5-nitrobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

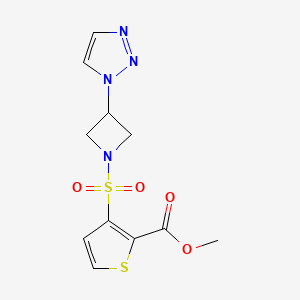

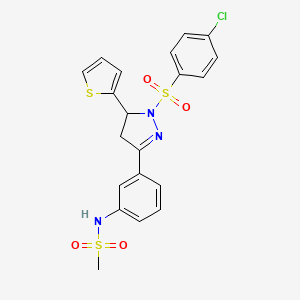

2-Hydroxy-3-iodo-5-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4INO4 . It is a derivative of benzaldehyde, which is a nitroaromatic compound .

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-3-iodo-5-nitrobenzaldehyde consists of a benzene ring with hydroxy (OH), iodo (I), and nitro (NO2) functional groups attached. The molecule has an average mass of 293.015 Da and a monoisotopic mass of 292.918488 Da .Physical And Chemical Properties Analysis

2-Hydroxy-3-iodo-5-nitrobenzaldehyde has a density of 2.2±0.1 g/cm3, a boiling point of 303.5±42.0 °C at 760 mmHg, and a flash point of 137.3±27.9 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Scientific Research Applications

Supramolecular Chemistry

2-Hydroxy-3-iodo-5-nitrobenzaldehyde: is involved in three-dimensional aggregation forming sheets linked by a combination of C-H…O hydrogen bonds and iodo-nitro interactions . These sheets are further connected through aromatic π-π stacking interactions . This compound exemplifies the intricate interplay of weak intermolecular forces, which is a fundamental aspect of supramolecular chemistry and the design of new molecular assemblies.

Schiff Base Synthesis

The compound is used in the synthesis of novel Schiff bases through condensation reactions with primary amines . Schiff bases have a wide range of applications, including organic synthesis, coordination chemistry, and biological sciences. They exhibit diverse biological activities such as antitumor, antimicrobial, antifungal, and antiviral properties.

Crystal Engineering

2-Hydroxy-3-iodo-5-nitrobenzaldehyde: plays a role in crystal engineering, where its molecular and supramolecular structures are analyzed. The study of its crystal structure via X-ray diffraction reveals the nature of its intermolecular interactions, which is crucial for understanding and predicting the mechanical strength and stability of the crystal .

Biological Activity Studies

Research has been conducted on the biological activity of metal complexes derived from this compound, particularly as antibacterial agents . Additionally, antimicrobial studies of Schiff bases derived from this compound have been explored, highlighting its potential in developing new therapeutic agents.

Drug Release Systems

There is ongoing research into drug release systems based on 2-Hydroxy-3-iodo-5-nitrobenzaldehyde . Such systems aim to utilize the compound’s properties to achieve controlled release of drugs, which could be pivotal in enhancing the efficacy of various treatments .

Materials Science

In materials science, the compound is used for the preparation of materials that have specific functions or properties. For instance, it can be an intermediate in the synthesis of explosives, organic synthesis, pesticides, and dyestuffs .

properties

IUPAC Name |

2-hydroxy-3-iodo-5-nitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO4/c8-6-2-5(9(12)13)1-4(3-10)7(6)11/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHWDOFIWJSFFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)I)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-3-iodo-5-nitrobenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

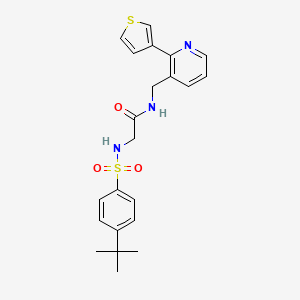

![3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2573427.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2573428.png)

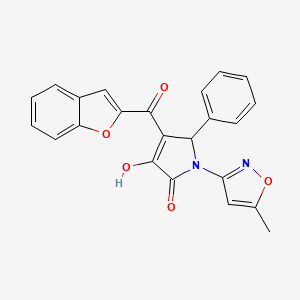

![N-(3,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2573430.png)

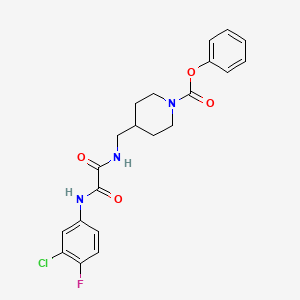

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethoxybenzamide](/img/structure/B2573431.png)

![Ethyl {[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2573433.png)

![Ethyl cyclopentyl((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)carbamate](/img/structure/B2573443.png)